alpha-Galnac-teg-N3
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Overview
Description
Alpha-GalNAc-TEG-N3 is a compound used extensively in click chemistry, a field known for its high yield, specificity, and simplicity. This compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Preparation Methods
Alpha-GalNAc-TEG-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a GalNAc (N-acetylgalactosamine) molecule. The synthetic route typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
In industrial production, the compound is synthesized in large quantities using automated chemical reactors. The process involves the precise control of temperature, pressure, and reaction time to optimize the yield and purity of the compound. The final product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Alpha-GalNAc-TEG-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the use of copper catalysts to facilitate the cycloaddition of the azide group with an alkyne group, forming a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the cycloaddition of the azide group with a strained alkyne group, such as DBCO or BCN.
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole-linked compounds, which are used in various applications, including bioconjugation and drug development .
Scientific Research Applications
Mechanism of Action
The mechanism of action of alpha-GalNAc-TEG-N3 involves its ability to undergo click chemistry reactions with alkyne-containing molecules. The azide group in the compound reacts with the alkyne group to form a stable triazole ring, which serves as a covalent link between the two molecules. This reaction is highly specific and efficient, making it a valuable tool in various scientific and industrial applications .
Comparison with Similar Compounds
Alpha-GalNAc-TEG-N3 is unique in its ability to undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). Similar compounds include:
Alpha-GalNAc-TEG: This compound lacks the azide group and is used in different types of bioconjugation reactions.
Alpha-GalNAc-DBCO: This compound contains a DBCO group instead of an azide group and is used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Alpha-GalNAc-BCN: This compound contains a BCN group and is also used in SPAAC reactions.
This compound stands out due to its versatility and efficiency in click chemistry reactions, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C14H26N4O8 |
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Molecular Weight |
378.38 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12+,13-,14+/m1/s1 |
InChI Key |
FLYIOTWDNWJXHY-RGDJUOJXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Origin of Product |
United States |
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